molecular formula C8H6FNO B12874455 5-Fluoro-7-methyl-1,3-benzoxazole

5-Fluoro-7-methyl-1,3-benzoxazole

Cat. No.: B12874455
M. Wt: 151.14 g/mol
InChI Key: VNRDGXNGAQECHE-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes. The compound features a benzene ring fused with an oxazole ring, with fluorine and methyl substituents at positions 5 and 7, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. Common catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts. For instance, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of biodegradable and reusable catalysts to ensure high yield and easy workup .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential . The compound may also inhibit specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without fluorine and methyl substituents.

    2-Aminobenzoxazole: A derivative with an amino group at position 2.

    5-Nitrobenzoxazole: A derivative with a nitro group at position 5.

Comparison: 5-Fluoro-7-methyl-1,3-benzoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity in nucleophilic substitution reactions, while the methyl group at position 7 may influence its steric and electronic properties.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

VNRDGXNGAQECHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=N2)F

Origin of Product

United States

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